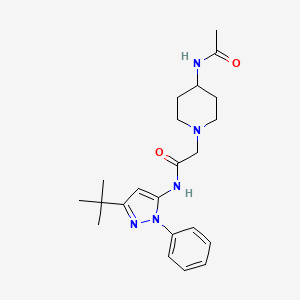![molecular formula C18H27N3O3 B7542390 N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide](/img/structure/B7542390.png)
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide, also known as BU09059, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, reduce inflammation in the brain, and inhibit the activity of certain enzymes involved in cell growth and inflammation. In vivo studies have shown that this compound has the ability to reduce tumor growth in mice and improve cognitive function in rats with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide. One direction is to further study its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide was first synthesized by a team of researchers from the University of Nottingham in the United Kingdom. The synthesis method involved the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with butanoyl chloride in the presence of a base. This was followed by the reaction of the resulting intermediate with 2-oxoethyl isocyanate to yield this compound.
Applications De Recherche Scientifique
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide has been studied for its potential therapeutic applications in various scientific research studies. One such study found that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Another study found that this compound has the ability to reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-6-17(22)19-13-18(23)20-14-9-11-21(12-10-14)15-7-4-5-8-16(15)24-2/h4-5,7-8,14H,3,6,9-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPNVIVTMPNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B7542382.png)
![1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7542391.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)